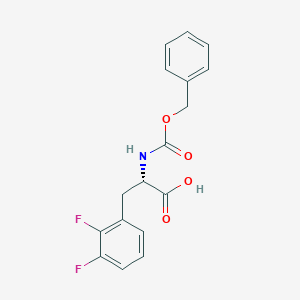

Cbz-2,3-Difluoro-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Cbz-2,3-Difluoro-L-Phenylalanine structure and conformation

Topic: Cbz-2,3-Difluoro-L-Phenylalanine: Structural Dynamics, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary: The Fluorine Advantage

This compound (Cbz-2,3-F2-Phe) is not merely a protected amino acid; it is a precision tool in the arsenal of medicinal chemistry and structural biology. While the Carbobenzyloxy (Cbz) group serves as a classic orthogonal protecting group essential for peptide synthesis, the core functionality lies in the 2,3-difluoro substitution on the phenyl ring.

This specific fluorination pattern offers a unique combination of steric minimalization (Fluorine is isosteric to Hydrogen/Oxygen) and profound electronic modulation. Unlike the 4-fluoro (para) analog, which primarily affects pKa and metabolic stability at the para-position, the 2,3-difluoro motif introduces significant ortho-effects , restricting side-chain conformational freedom (

- F NMR Probing: Monitoring protein folding and protein-protein interactions (PPIs) with zero biological background.

-

Peptidomimetics: Enhancing proteolytic stability and membrane permeability via "polar hydrophobicity."

-

Crystallography: Inducing novel crystal packing via modified

-

Structural & Conformational Dynamics

To effectively utilize Cbz-2,3-F2-Phe, one must understand the forces governing its behavior in solution and within a peptide chain.

The Ortho-Fluorine Effect & Rotational Restriction

The introduction of fluorine at the 2 (ortho) and 3 (meta) positions creates a specific steric and electrostatic environment.

-

Gated Rotation: The fluorine atom at the 2-position creates steric clash with the peptide backbone (specifically the carbonyl oxygen or amide proton), restricting the rotation around the

bond. This often locks the side chain into specific rotameric states (gauche+ or gauche-), reducing the entropic penalty upon binding to a target receptor. -

Dipole Vector: The 2,3-difluoro substitution creates a strong, directional dipole moment pointing away from the ring center between the two fluorine atoms. This is distinct from the 4-fluoro analog (dipole along the C1-C4 axis) or the pentafluoro analog (quadrupole inversion but no net dipole).

Electronic Quadrupole Inversion

Standard Phenylalanine has a negative electron density above and below the ring (attracting cations).

-

Effect of 2,3-F2: The high electronegativity of fluorine withdraws electron density from the

-cloud. This weakens conventional cation- -

Implication: In drug design, replacing Phe with 2,3-F2-Phe can completely reverse the binding preference of a hydrophobic pocket, potentially increasing selectivity for a target sub-pocket.

Quantitative Comparison

| Property | L-Phenylalanine (Phe) | 4-Fluoro-L-Phe | 2,3-Difluoro-L-Phe |

| Van der Waals Radius (H/F) | 1.20 Å (H) | 1.47 Å (F) | 1.47 Å (F) |

| Electronegativity (Pauling) | 2.1 (H) | 4.0 (F) | 4.0 (F) |

| Ring Electron Density | Electron Rich | Moderate Deficient | Highly Deficient |

| Lipophilicity ( | 0.00 | +0.14 | +0.25 to +0.35 |

| Metabolic Stability | Low (P450 hydroxylation) | High (Para blocked) | High (Ortho/Meta blocked) |

Synthesis Protocol: Cbz-Protection of 2,3-F2-Phe

Objective: Synthesize N-benzyloxycarbonyl-2,3-difluoro-L-phenylalanine from the free amino acid. Scale: 10 mmol baseline (scalable to 100 mmol).

Reagents & Materials[1][2][3]

-

Substrate: 2,3-Difluoro-L-Phenylalanine (CAS: [Relevant CAS for free AA]).

-

Reagent: Benzyl chloroformate (Cbz-Cl, Z-Cl) - Freshly distilled or high purity.

-

Base: Sodium Carbonate (

) or Sodium Hydroxide ( -

Solvent: Water / 1,4-Dioxane (1:1) or Water / Acetone.[1]

Step-by-Step Methodology

-

Solubilization (The pH Control):

-

Dissolve 2,3-difluoro-L-phenylalanine (2.01 g, 10 mmol) in 25 mL of 2N

(or -

Critical Note: Fluorinated amino acids can be more lipophilic; ensure complete dissolution before proceeding. If turbidity persists, add 10-15 mL of 1,4-Dioxane.

-

Cool the reaction mixture to 0°C in an ice bath.

-

-

Acylation (Schotten-Baumann Conditions):

-

Add Benzyl chloroformate (1.7 mL, 12 mmol, 1.2 eq) dropwise over 20 minutes.

-

Simultaneously add 2N

to maintain pH between 9.0 and 10.0 . -

Why? If pH drops below 8.5, the amine protonates and reactivity stops. If pH > 11, Cbz-Cl hydrolyzes rapidly.

-

Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 3-4 hours.

-

-

Workup & Purification:

-

Wash: Extract the alkaline solution with Diethyl Ether (

mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard organic layer.[2] -

Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 6N

to pH 1-2 . The product (Cbz-2,3-F2-Phe) will precipitate as an oil or white solid. -

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Crystallization:

Workflow Visualization

Caption: Optimized Schotten-Baumann workflow for Cbz-protection of fluorinated amino acids.

Analytical Characterization: The F NMR Signature

The most powerful validation method for this compound is

-

Chemical Shift Range: Typically -130 ppm to -160 ppm (relative to

). -

Coupling Pattern:

-

You will observe a distinct second-order coupling pattern or two complex multiplets due to the

(ortho-coupling) and - (Ortho): ~20-25 Hz. This is the diagnostic coupling constant confirming the 2,3-substitution.

- : ~8-10 Hz (Coupling to ring protons).

-

Protocol for NMR Analysis:

-

Dissolve ~10 mg in

or -

Acquire

F spectrum (typically 376 MHz on a 400 MHz instrument). -

Optional: Run a Proton-Decoupled Fluorine scan (

) to simplify the multiplets into doublets (showing only F-F coupling).

Applications in Drug Discovery & Development

Metabolic Blocking

In peptide therapeutics, the phenylalanine ring is a hotspot for oxidative metabolism (hydroxylation by Cytochrome P450).

-

Mechanism: The Carbon-Fluorine bond is chemically inert and stronger than C-H (116 kcal/mol vs 99 kcal/mol).

-

Application: Substituting Phe with 2,3-F2-Phe blocks metabolic attack at the 2 and 3 positions. While P450 usually attacks the para (4) position, the electronic withdrawal from the 2,3-difluoro system deactivates the entire ring toward electrophilic oxidation, significantly increasing half-life (

).

F NMR Screening Probes

Cbz-2,3-F2-Phe can be incorporated into ligands to screen for binding affinity.

-

Chemical Shift Anisotropy (CSA): Upon binding to a protein target, the local environment of the fluorine atoms changes drastically (desolvation), causing a measurable chemical shift perturbation (CSP).

-

Advantage: The distinct chemical shift of the 2,3-difluoro motif separates it from other fluorinated tracers (like 4-F-Phe or CF3 groups), allowing for "cocktail" screening of multiple fragments simultaneously.

Decision Matrix for Fluorine Substitution

Caption: Strategic selection guide for Fluorinated Phenylalanine analogs in drug design.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[4] Chemical Society Reviews, 41(6), 2135-2171.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment: From Screening to Drug Design. Drug Discovery Today, 17(15-16), 890-897.

-

BenchChem. (2025).[2] Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine) [Adapted for General Cbz-Protection Protocols].

Sources

stability of Cbz-2,3-Difluoro-L-Phenylalanine as a building block

An In-depth Technical Guide to the Stability of Cbz-2,3-Difluoro-L-Phenylalanine as a Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide and protein scaffolds is a powerful strategy in modern drug discovery and chemical biology. Fluorinated amino acids, in particular, have garnered significant attention due to their ability to modulate key physicochemical and biological properties such as metabolic stability, binding affinity, and protein folding.[1][2] this compound is a valuable building block for introducing a difluorinated phenyl ring, offering unique electronic and conformational constraints. This guide provides a comprehensive technical overview of the stability of this compound, offering insights into its handling, storage, and reactivity to ensure its effective utilization in synthetic applications.

Chemical Profile and Intrinsic Stability

The stability of this compound is governed by the interplay of the N-terminal carboxybenzyl (Cbz) protecting group and the difluorinated phenyl side chain.

The Cbz (Z) Protecting Group

The Cbz group is a well-established protecting group in peptide synthesis, known for its general stability under a range of conditions.[3] It is a benzyl carbamate that effectively masks the nucleophilicity of the primary amine.[3][] Key stability features of the Cbz group include:

-

Resistance to Basic Conditions: The Cbz group is stable to the basic conditions often employed for the deprotection of Fmoc groups.[3]

-

Stability in Mild Acid: It can withstand the milder acidic conditions used for the removal of Boc groups.[3]

-

Cleavage Conditions: The Cbz group is typically removed under reductive conditions (catalytic hydrogenolysis) or by treatment with strong acids like HBr in acetic acid.[5]

The 2,3-Difluorophenyl Side Chain

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the side chain. Fluorine is a highly electronegative atom, and its introduction into the phenyl ring can impact the stability and reactivity of the molecule.[1] The strong carbon-fluorine bond generally imparts high chemical and thermal stability to the aromatic ring itself.[1]

Recommended Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

| Condition | Recommendation | Rationale |

| Form | Lyophilized solid | Maximizes long-term stability. |

| Temperature | Store at 2-8°C for short-term and -20°C for long-term.[6][7] | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and protect from moisture. | Peptides and their derivatives can be hygroscopic, and moisture can facilitate degradation.[6][8] |

| Light | Store in a light-protected container. | While not explicitly documented for this compound, light sensitivity is a general concern for complex organic molecules.[9] |

| In Solution | Prepare solutions fresh for use. If storage is necessary, aliquot and store frozen at -20°C or below. Avoid repeated freeze-thaw cycles.[6][8] | Solutions are generally less stable than the lyophilized solid.[8][9] |

Potential Decomposition Pathways

While this compound is a relatively stable compound, understanding its potential degradation pathways is essential for troubleshooting synthetic challenges.

Caption: Potential degradation pathways of this compound.

Acid-Mediated Deprotection

Exposure to strong acids will lead to the cleavage of the Cbz group, yielding the free amino acid, 2,3-Difluoro-L-phenylalanine.[5]

Reductive Cleavage

Catalytic hydrogenolysis is the standard method for Cbz group removal and will result in the formation of 2,3-Difluoro-L-phenylalanine, toluene, and carbon dioxide.[7]

Base-Mediated Degradation

While generally stable to bases, prolonged exposure to strongly alkaline conditions (pH > 10) could potentially lead to racemization at the alpha-carbon, especially during activation for peptide coupling.[5]

Thermal Decomposition

At elevated temperatures, amino acids can undergo deamination and decarboxylation.[10][11] While the Cbz group offers some protection, high temperatures should be avoided during handling and reaction workups.

Stability in Synthetic Applications

The stability of this compound during peptide synthesis is a key consideration.

Peptide Coupling Reactions

During standard peptide coupling reactions (e.g., using carbodiimide or phosphonium/uronium-based reagents), this compound is expected to be stable. The electron-withdrawing nature of the difluorinated phenyl ring may slightly increase the acidity of the carboxylic acid, potentially influencing coupling kinetics.

Orthogonality in Protecting Group Schemes

The stability profile of the Cbz group makes it orthogonal to both Fmoc and Boc protecting groups, allowing for its use in complex, multi-step syntheses.[3]

Caption: Orthogonality of Cbz, Fmoc, and Boc protecting groups.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under specific experimental conditions, the following protocols can be employed.

pH Stability Assay

Objective: To assess the stability of the compound across a range of pH values.

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

-

Add a small aliquot of the stock solution to each buffer to a final concentration of ~0.1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quench any potential reaction by neutralizing the pH if necessary.

-

Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound and identify any degradation products.

Thermal Stress Test

Objective: To evaluate the thermal stability of the solid compound and its solution.

Methodology:

For Solid State:

-

Place a known amount of lyophilized this compound in a sealed vial.

-

Heat the vial at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

-

After the incubation period, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze by HPLC or LC-MS to assess for degradation.

For Solution State:

-

Prepare a solution of this compound in a relevant solvent (e.g., DMF, NMP).

-

Heat the solution at various temperatures (e.g., 40°C, 60°C, 80°C).

-

At different time points, take aliquots and analyze by HPLC or LC-MS.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity and stability of this compound.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in the elucidation of decomposition pathways.

Conclusion

This compound is a robust building block for peptide synthesis and drug discovery. Its stability is largely dictated by the well-characterized Cbz protecting group. By adhering to proper handling and storage procedures and being mindful of its reactivity profile, researchers can confidently incorporate this valuable fluorinated amino acid into their synthetic workflows. The experimental protocols outlined in this guide provide a framework for validating its stability under specific laboratory conditions, ensuring the integrity of this critical reagent and the success of subsequent synthetic endeavors.

References

- BenchChem. (2025).

-

Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). MDPI. [Link]

-

Al-Hadedi, A. A. M., & Muhammad, Z. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2384. [Link]

- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

-

Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1944). Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(7), 819-823. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Buck, R., Eberspächer, J., & Lingens, F. (1979). [Degradation and biosynthesis of L-phenylalanine by chloridazon-degrading bacteria]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 360(8), 957-969. [Link]

-

Gallou, F., et al. (2017). A Tandem Deprotection/Coupling Sequence for Solution-Phase Peptide Synthesis in Water under Micellar Catalysis Conditions. Organic Letters, 19(19), 5236-5239. [Link]

- BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - Chapter 7: Analytical Methods. [Link]

-

Contino, F., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

-

Li, Y., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 11(8), 1109. [Link]

-

Chaume, G., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

-

Wang, Z., et al. (2022). Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose. Fuel, 324, 124345. [Link]

-

Singh, A., & Yadav, V. (2025). pH-Responsive behavior and stability of Fmoc-phenylalanine hydrogels: a comprehensive spectroscopic analysis. Journal of Molecular Liquids, 122709. [Link]

-

Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry: X, 2, 100037. [Link]

-

Akter, S., et al. (2025). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 26(14), 12797. [Link]

-

Ghosh, A. K., & Lubell, W. D. (2022). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

-

Varga, A., et al. (2016). EXPRESSION AND PURIFICATION OF RECOMBINANT PHENYLALANINE 2,3-AMINOMUTASE FROM PANTOEA AGGLOMERANS. Studia Universitatis Babes-Bolyai, Chemia, 61(3). [Link]

-

Song, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Communications Earth & Environment, 5(1), 1-10. [Link]

-

Schwyzer, R., & Ludescher, U. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: A Technical Guide to Cbz-2,3-Difluoro-L-Phenylalanine

The role of fluorine in Cbz-2,3-Difluoro-L-Phenylalanine extends far beyond a simple atomic substitution; it fundamentally alters the electronic landscape, lipophilicity, and conformational bias of the amino acid. This technical guide dissects the specific impact of the 2,3-difluoro substitution pattern, providing researchers with the mechanistic insights and protocols necessary to deploy this building block in high-precision peptide engineering and medicinal chemistry.

Executive Summary

This compound is a specialized peptidomimetic building block used to modulate the physicochemical properties of bioactive peptides. The introduction of fluorine atoms at the ortho (2) and meta (3) positions creates a unique electronic dipole and steric profile that distinguishes it from the more common 4-fluoro or pentafluoro analogs. This modification is primarily employed to:

-

Enhance Hydrophobicity: Increase membrane permeability and binding affinity to hydrophobic pockets.

-

Modulate Conformation: The 2-fluoro substituent induces specific rotameric biases via electrostatic interactions with the peptide backbone.

-

Create ¹⁹F NMR Probes: The distinct spin-spin coupling (

) between the 2- and 3-fluorines provides a unique spectral signature for monitoring protein folding and dynamics.

Part 1: Physicochemical Alterations

The strategic replacement of hydrogen (Van der Waals radius

Electronic Deshielding and Quadrupole Inversion

Unlike native Phenylalanine (Phe), which possesses a negative quadrupole moment (electron-rich face), the 2,3-difluoro substitution pulls electron density away from the ring center and the 2/3 positions.

-

Dipole Moment: The 2,3-substitution creates a strong molecular dipole directed between the two fluorine atoms. This alters the ring's ability to participate in cation-

interactions. -

Acidity (pKa): The electron-withdrawing inductive effect (-I) of the fluorine atoms lowers the pKa of the ammonium group in the free amino acid, and slightly increases the acidity of the amide proton in a peptide bond, strengthening hydrogen bond donor capability.

Lipophilicity and Hydrophobicity

Fluorination generally increases lipophilicity due to the low polarizability of the C-F bond.

-

LogP Shift: The 2,3-difluoro analog is more lipophilic than native Phe. This is critical for drug design, as it facilitates crossing the blood-brain barrier (BBB) and enhances interactions with hydrophobic target sites (e.g., protease active sites).

| Property | L-Phenylalanine (Native) | 2,3-Difluoro-L-Phenylalanine | Impact on Peptide |

| Van der Waals Vol. | ~112 ų | ~118 ų | Minimal steric clash; fits native pockets. |

| LogP (Hydrophobicity) | 1.38 | ~1.7 - 1.9 (Est.) | Increased membrane permeability. |

| Ring Electronics | Electron-rich face | Electron-deficient edge | Altered |

| C-F Bond Length | N/A (C-H is ~1.09 Å) | 1.35 Å | High bond strength; metabolic stability. |

Part 2: Structural Implications in Peptide Design

The "Ortho Effect" and Conformational Restriction

The fluorine at the 2-position (ortho) is the most structurally significant. It imposes a conformational bias through two mechanisms:[1]

-

Steric/Electrostatic Repulsion: The 2-fluoro atom can clash with the carbonyl oxygen of the peptide backbone, disfavoring planar conformations.

-

Dipolar Interaction: The C-F bond dipole can interact favorably with the amide proton (

), stabilizing specific

Modulating -Interactions

Native Phe prefers "edge-to-face" interactions with other aromatics. The 2,3-difluoro substitution depletes electron density, making the ring a better

Caption: Mechanistic shift in aromatic interactions driven by 2,3-difluorination.

Part 3: Cbz-2,3-Difluoro-L-Phe as a Chemical Tool

The Cbz Advantage

The Carbobenzyloxy (Cbz or Z) group is chosen for its robustness. Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is stable to both mild acid and base, making it ideal for:

-

Orthogonal Synthesis: Can be retained while other groups are manipulated.

-

Deprotection: Removed cleanly via catalytic hydrogenolysis (

) or strong acid (HBr/AcOH), avoiding the nucleophilic scavengers required for Fmoc removal that might react with sensitive fluorinated motifs (though Ar-F is generally stable).

¹⁹F NMR Spectroscopy Probe

The 2,3-difluoro motif is a powerful dual-probe.

-

Chemical Shift: Typically appears in the -120 to -140 ppm range (relative to

). -

Spin-Spin Coupling: The vicinal fluorine atoms couple to each other (

Hz). This creates a distinct doublet-of-doublets signal that is highly sensitive to local conformational changes, far more informative than a single singlet from a 4-fluoro probe.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Fluorinated amino acids can be expensive; manual coupling is recommended to conserve material.

Reagents:

-

Coupling Agent: HATU or DIC/Oxyma (preferred to prevent racemization).

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

-

Solvent: DMF (Dimethylformamide).

Protocol:

-

Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.

-

Activation: Dissolve Cbz-2,3-Difluoro-L-Phe (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq) immediately before addition to resin.

-

Critical Step: Pre-activation time should be kept short (< 2 min) to minimize racemization risk, although the electron-withdrawing fluorine reduces the nucleophilicity of the

-carbon, actually lowering racemization risk compared to electron-donating analogs.

-

-

Coupling: Shake at room temperature for 2–4 hours.

-

Monitoring: Verify coupling efficiency via Kaiser test (ninhydrin). If incomplete, re-couple using PyBOP/HOBt.

-

Capping: Cap unreacted amines with acetic anhydride/pyridine.

Cbz Deprotection (Hydrogenolysis)

If the peptide is synthesized in solution or if the Cbz group must be removed on-resin (rare, usually for side-chain protection):

-

Catalyst: 10% Pd/C (10 wt% of substrate).

-

Solvent: Methanol or Ethanol (add 1% acetic acid if reaction is sluggish).

-

Procedure:

-

Degas the solution with

. -

Add Pd/C carefully (pyrophoric!).

-

Bubble

gas (balloon pressure) through the solution for 2–16 hours. -

Note: The Ar-F bonds are stable to standard hydrogenolysis conditions; defluorination is not observed under these mild conditions.

-

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

¹⁹F NMR Characterization Workflow

To determine the local environment of the residue in a folded protein/peptide:

-

Sample Prep: Dissolve peptide (0.1–1 mM) in buffer (

or -

Internal Standard: Use Trifluoroacetic acid (TFA, -76.5 ppm) or Trichlorofluoromethane (

, 0 ppm) in a capillary insert. -

Acquisition:

-

Pulse Sequence: Standard 1D ¹⁹F with proton decoupling (

-decoupled). -

Spectral Width: Ensure coverage from -100 to -180 ppm.

-

Relaxation Delay (

): Fluorine T1 relaxation can be long (1–3s); ensure sufficient delay for quantitative integration.

-

Caption: Optimized SPPS workflow for incorporating this compound.

References

-

Salwiczek, M., et al. (2012). "Fluorine in Peptide Engineering." Chemical Society Reviews, 41(6), 2135-2171. Link

-

Reich, H. J. (2020).[2] "¹⁹F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.[2] Link

-

Cheng, R. P., et al. (2013). "Exploring and Exploiting Polar-π Interactions with Fluorinated Aromatic Amino Acids." Accounts of Chemical Research, 46(4), 907-915. Link

-

BenchChem. (2025).[3] "Technical Guide to Fluorinated Phenylalanines." BenchChem Technical Library. Link

-

Galles, G. D., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function." Nature Communications, 14, 1-12. Link

Sources

Methodological & Application

A Researcher's Guide to Incorporating Cbz-2,3-Difluoro-L-Phenylalanine into Peptides: Application Notes and Protocols

Abstract

The strategic incorporation of non-canonical amino acids is a pivotal technique in contemporary peptide-based drug discovery and chemical biology. Among these, fluorinated amino acids stand out for their ability to confer advantageous properties, including enhanced metabolic stability and precise conformational control. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the integration of N-Carboxybenzyl-2,3-difluoro-L-phenylalanine (Cbz-2,3-Difluoro-L-Phe) into peptide architectures. We will explore the fundamental principles governing the use of this unique building block, provide detailed and validated protocols for its application, and discuss critical considerations for harnessing its full potential in peptide design and synthesis.

The Strategic Advantage of Fluorination in Peptide Therapeutics

The substitution of hydrogen with fluorine has emerged as a powerful and widely adopted strategy in medicinal chemistry.[1][2] When applied to peptides, this modification can elicit a range of beneficial outcomes:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thereby protecting peptides from proteolytic degradation and extending their in-vivo half-life.[3]

-

Conformational Pre-organization: The high electronegativity and steric demand of fluorine can profoundly influence the local stereoelectronic environment and torsional angles of the peptide backbone.[1][2] This can be leveraged to stabilize specific secondary structures, such as β-turns or α-helices, which are often integral to biological function.[1][2]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can alter the pKa of adjacent functional groups, modifying the charge distribution and potentially enhancing interactions with biological targets.[4]

-

Improved Binding Affinity: Fluorine atoms can engage in favorable non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, within a protein's binding pocket. The distinct electronic nature of the fluorinated aromatic ring can also modulate crucial π-π stacking and cation-π interactions.

Cbz-2,3-Difluoro-L-Phenylalanine is a readily available, protected amino acid that is fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies. The 2,3-difluorination pattern on the phenyl ring presents a unique electronic and steric profile, offering a nuanced tool for the fine-tuning of peptide properties.

Fundamental Concepts: The Influence of 2,3-Difluorination

The ortho and meta positioning of the fluorine atoms in Cbz-2,3-Difluoro-L-Phe imparts distinct characteristics that are critical to consider during the design and synthesis of modified peptides.

-

Electronic Perturbations: The two fluorine atoms act as potent electron-withdrawing groups, which polarizes the aromatic ring. This can significantly influence cation-π interactions between the phenylalanine side chain and positively charged residues on a target protein.

-

Conformational Constraints: The steric bulk and high electronegativity of the ortho-fluorine atom can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds (defined by the χ1 and χ2 dihedral angles) of the amino acid side chain. This conformational pre-organization can favor specific side-chain orientations, potentially leading to increased binding affinity by minimizing the entropic penalty upon binding.

Diagram 1: Key Dihedral Angles in 2,3-Difluoro-L-Phenylalanine

Caption: Automated Fmoc-SPPS workflow.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel. [5]2. Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. [6][7]3. Washing: Thoroughly wash the resin with DMF (5 x 1 min) to eliminate residual piperidine.

-

Coupling of this compound:

-

Prepare the coupling solution by dissolving this compound (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the prepared coupling solution to the resin and allow the reaction to proceed for 45-60 minutes.

-

Rationale: An extended coupling time is advisable for the initial incorporation of a non-canonical amino acid to maximize coupling efficiency. HCTU is a highly effective coupling reagent known to minimize racemization.

-

-

Washing: Wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).

-

Kaiser Test: To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result, indicated by yellow beads, signifies a successful coupling. If the test is positive (blue beads), a second coupling step is recommended. [7]7. Chain Elongation: Repeat steps 2-6 for all subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Side-Chain Deprotection:

-

Prepare the cleavage cocktail consisting of 94% TFA, 2.5% Water, 2.5% TIS, and 1% DTT.

-

Note: The Cbz protecting group on the 2,3-Difluoro-L-Phenylalanine will be cleaved concurrently with the other side-chain protecting groups and the resin linkage by the strong acid (TFA).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. [7]10. Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether. [7]11. Purification and Analysis:

-

Centrifuge the precipitated peptide, decant the ether, and allow the pellet to air-dry.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide product by liquid chromatography-mass spectrometry (LC-MS).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

Characterization and Analysis

Rigorous analytical techniques are essential to confirm the successful incorporation of 2,3-Difluoro-L-Phenylalanine.

| Analytical Technique | Expected Outcome |

| LC-MS | The observed mass of the peptide should correspond to the calculated theoretical mass, confirming successful incorporation. |

| ¹⁹F NMR | The presence of two distinct fluorine signals in the NMR spectrum provides direct and unambiguous evidence of the difluorinated phenylalanine residue. |

| Circular Dichroism (CD) | CD spectroscopy can be employed to evaluate the impact of the fluorinated residue on the secondary structure of the peptide. |

Illustrative Case Study: Enhancing Peptide Stability

To demonstrate the practical application of incorporating 2,3-Difluoro-L-Phenylalanine, consider a model peptide containing a native phenylalanine residue that is susceptible to proteolytic cleavage.

Native Peptide: Ac-Gly-Ala-Phe -Leu-Arg-NH₂

Modified Peptide: Ac-Gly-Ala-(2,3-diF-Phe) -Leu-Arg-NH₂

Experimental Outline:

-

Synthesize both the native and the modified peptides following the protocol detailed in Section 3.

-

Incubate both peptides with a relevant protease, such as chymotrypsin, at 37°C.

-

Monitor the degradation of each peptide over a time course using RP-HPLC.

Anticipated Results:

The modified peptide containing 2,3-Difluoro-L-Phenylalanine is expected to show a significant increase in stability against chymotrypsin-mediated degradation compared to the native peptide. This enhanced resistance is attributed to the steric and electronic hindrance provided by the fluorine atoms, which can impede recognition and cleavage of the peptide bond by the enzyme.

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance from the difluorinated aromatic ring. | Extend the coupling time to 90 minutes. Consider using a more potent coupling reagent such as HATU. |

| Low Cleavage Yield | Incomplete removal of side-chain protecting groups. | Increase the cleavage time to 4 hours. Ensure that the cleavage cocktail is freshly prepared. |

| Poor Solubility of Crude Peptide | The fluorinated peptide may exhibit altered solubility characteristics. | Experiment with different solvent systems for dissolution prior to purification (e.g., incorporating DMSO or acetic acid). |

Conclusion

The incorporation of this compound represents a potent and accessible strategy for medicinal chemists and peptide scientists. By adhering to the detailed protocols and understanding the unique properties of this non-canonical amino acid, researchers can effectively modulate the stability, conformation, and biological activity of their peptides. This opens new avenues for the development of innovative therapeutics and advanced research tools.

References

- Al-Obeidi, F., & Hruby, V. J. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 8(19), 4463-4470.

- Gould, T. A., & Marsh, E. N. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 20(7), 12323-12354.

- BenchChem. (2025). The Fluorine Advantage: A Comparative Guide to 2-Fluoro Substitution in Peptide Secondary Structure.

- Verdolino, V., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(9), 1735-1743.

- Marsh Lab. (n.d.).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Newcombe, G., & De Zotti, M. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6176-6189.

- BenchChem. (2025).

- Bunnage, M. E., & Kelly, M. J. (2011). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 317-344). Wiley-VCH Verlag GmbH & Co. KGaA.

- King-Pharm. (2026). Supply cbz-phenylalanine-dichloro-dimethy-difluoro.

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- Albericio, F., & Carpino, L. A. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15037-15045.

- Nowick, J. S., et al. (2020).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.

- Biotage. (2023, January 31).

- Shanghai Chutide Biotechnology Co., Ltd. (n.d.). This compound.

- Apollo Scientific. (n.d.). L-Phenylalanine, N-CBZ protected.

- BLD Pharm. (n.d.). Cbz-3,4-Difluoro-L-Phenylalanine.

- iChemical. (n.d.). Cbz-Phe-OH, CAS No. 1161-13-3.

- Lee, S. H., & Hong, J. K. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Applied Sciences, 11(11), 5229.

- ChemicalBook. (2025, September 25). N-Cbz-D-Phenylalanine.

- Access Chem. (n.d.).

- BenchChem. (2025). A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine.

- Leonori, D., & Procter, D. J. (2022). Photocatalytic Functionalization of Dehydroalanine-Derived Peptides in Batch and Flow.

- PubChem. (n.d.). 3,5-Difluoro-L-phenylalanine, N-BOC protected.

- Yang, Y., et al. (2025, July 19). Ribosomal Incorporation of Fluorosulfonyloxy-l-Phenylalanine into Macrocyclic Peptides for De Novo Target-Specific Covalent Binders.

- Smith, A. B. (2022, September 29). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)

- Chem-Impex. (n.d.). Boc-3,4-difluoro-L-phenylalanine.

- Asgari, M. S., & Khalafi-Nezhad, A. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Science and Technology, Transactions A: Science, 41(1), 13-19.

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

solid-phase peptide synthesis (SPPS) with Cbz-2,3-Difluoro-L-Phenylalanine

Application Note: Strategic Integration of Cbz-2,3-Difluoro-L-Phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the protocol for incorporating This compound (Cbz-2,3-F2-Phe) into solid-phase peptide synthesis (SPPS).

The Core Challenge: The Benzyloxycarbonyl (Cbz or Z) protecting group is not compatible with standard Fmoc-based iterative cycles because it is stable to piperidine (Fmoc removal conditions) and TFA (standard cleavage). It requires hydrogenolysis or strong acid (HF/HBr) for removal.

The Solution: This protocol focuses on the two scientifically valid applications of this building block:

-

N-Terminal Capping: Using Cbz-2,3-F2-Phe as the final residue in an Fmoc-SPPS regimen to generate a peptide with a permanent, hydrophobic N-terminal cap.

-

Boc-Chemistry Integration: Using it within a Boc-SPPS protocol where the final HF cleavage removes the Cbz group simultaneously with side-chain deprotection.

Scientific Grounding: The Fluorine Effect

The incorporation of 2,3-difluoro-L-phenylalanine is a strategic medicinal chemistry choice, not merely a structural variation.

-

Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by cytochrome P450 enzymes, particularly at the typically labile phenyl ring positions.

-

Orthogonal Multipolar Interactions: The 2,3-difluoro substitution creates a specific dipole moment that can induce orthogonal multipolar interactions with protein binding pockets, distinct from the standard hydrophobic interactions of native Phenylalanine [1].

-

Hydrophobicity: Fluorination increases lipophilicity, potentially enhancing membrane permeability.

Strategic Decision Tree

Before beginning synthesis, you must select the correct pathway based on your desired final product.

Figure 1: Decision matrix for selecting the synthesis chemistry based on the fate of the Cbz protecting group.

Detailed Protocols

Protocol A: N-Terminal Capping in Fmoc-SPPS

Use this when you want the Cbz group to remain on the peptide to increase hydrophobicity or prevent N-terminal degradation.

Reagents Required:

-

Resin: Rink Amide (for amides) or Wang (for acids).[1]

-

Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2]

-

Note: Avoid HBTU/HATU with fluorinated phenylalanines if possible to minimize racemization risk, although 2,3-difluoro is less prone than phenylglycine [2].

-

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). NMP is preferred for fluorinated amino acids due to higher solubility.

Step-by-Step Procedure:

-

Peptide Assembly: Synthesize the peptide sequence (Sequence X) using standard Fmoc protocols up to the penultimate residue.

-

Final Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Activation (Pre-activation is critical):

-

Dissolve Cbz-2,3-F2-Phe (3.0 eq relative to resin loading) in NMP.

-

Add Oxyma Pure (3.0 eq).

-

Add DIC (3.0 eq).

-

Wait 2 minutes for pre-activation. The solution may turn slightly yellow.

-

-

Coupling:

-

QC Check: Perform a Kaiser Test.

-

Colorless beads: Coupling complete.

-

Blue beads: Incomplete. Recouple using HATU/HOAt (2.0 eq) and DIEA (4.0 eq) for 1 hour.

-

-

Cleavage:

-

Wash resin with DCM (5x). Dry under nitrogen.

-

Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Shake for 2-3 hours.

-

Precipitate in cold diethyl ether.

-

Result: The Cbz group remains on the N-terminus.

-

Protocol B: Boc-SPPS Integration (Cbz Removal)

Use this when you need the 2,3-difluoro-Phe residue within the sequence or at the N-terminus as a free amine.

Reagents Required:

-

Resin: MBHA (for amides) or PAM (for acids).

-

Solvent: DCM (Dichloromethane) is often used in Boc chemistry, but NMP is needed for the fluorinated AA solubility.

Step-by-Step Procedure:

-

Coupling:

-

Use the same DIC/Oxyma activation described in Protocol A.

-

Couple Cbz-2,3-F2-Phe to the Boc-deprotected (TFA-treated, neutralized) resin.

-

-

The "Trap" - Chain Elongation:

-

STOP: You cannot remove the Cbz group with TFA. You cannot continue the peptide chain after this residue using standard Boc cycles.

-

Exception: If Cbz-2,3-F2-Phe is the final residue, proceed to cleavage.

-

Exception: If you intended to use Boc -2,3-F2-Phe but only have the Cbz variant, you must stop or switch to a solution-phase strategy after cleavage.

-

-

Final Cleavage (High HF):

-

Warning: HF is extremely hazardous. Requires a specialized Teflon vacuum line.

-

Treat resin with anhydrous HF + p-Cresol (scavenger) at 0°C for 1 hour.

-

Result: HF cleaves the peptide from the resin, removes side-chain protection (e.g., Bzl, Tos), and removes the N-terminal Cbz group .

-

Quantitative Data & QC Standards

Table 1: Coupling Reagent Comparison for Fluorinated Phenylalanines

| Coupling Method | Racemization Risk | Coupling Efficiency | Recommended For |

| DIC / Oxyma | Low | High | Standard coupling of Cbz-2,3-F2-Phe |

| HATU / DIEA | Moderate | Very High | Difficult sequences / Recoupling |

| PyBOP / DIEA | Moderate | High | Alternative if Oxyma unavailable |

Analytical Verification (HPLC/MS):

-

Mass Shift: Calculate the exact mass carefully.

-

Phenylalanine residue MW: 147.17 Da

-

2,3-Difluoro-Phe residue MW: 183.15 Da (+35.98 Da shift).

-

Cbz Group: Adds +134.13 Da (if using Protocol A).

-

-

19F NMR: If available, this is the gold standard for verifying the integrity of the fluorinated moiety. 2,3-difluoro-Phe will show distinct multiplet signals in the -130 to -150 ppm range (referenced to CFCl3).

Troubleshooting: The "Difficult Sequence"

If the Cbz-2,3-F2-Phe fails to couple (positive Kaiser test after 2 attempts), the resin aggregation is likely due to the hydrophobicity of the sequence.

Workflow for Difficult Couplings:

Figure 2: Escalation protocol for sterically hindered or aggregated couplings.

Note on Microwave: Fluorinated amino acids are generally stable at 50°C, but do not exceed 75°C to avoid potential elimination of fluorine (though rare on aromatic rings) or racemization.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Cbz stability).

- Verma, S. K., et al. (2018). Fluorinated Amino Acids in Peptide Engineering. RSC Advances.

Sources

Application Note & Protocol: Selective Deprotection of the Benzyloxycarbonyl (Cbz) Group from 2,3-Difluoro-L-Phenylalanine Containing Peptides

Abstract: The incorporation of non-canonical amino acids, such as 2,3-difluoro-L-phenylalanine, into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity.[1] The benzyloxycarbonyl (Cbz or Z) group remains a cornerstone for amine protection in solution-phase peptide synthesis due to its stability and orthogonal nature to other common protecting groups like Boc and Fmoc.[2][3][4] This document provides a detailed technical guide for the efficient and selective removal of the Cbz group from peptides containing the 2,3-difluoro-L-phenylalanine residue. We will explore the underlying mechanisms, compare primary deprotection methodologies, present validated step-by-step protocols, and offer a guide for troubleshooting common challenges. The protocols are designed to ensure high yields while preserving the integrity of the fluorine substituents on the phenyl ring, a critical consideration for retaining the desired pharmacological properties of the final peptide.

Core Principles & Mechanistic Rationale

The successful deprotection of a Cbz-protected peptide hinges on the selective cleavage of the benzylic carbon-oxygen bond of the carbamate. The primary challenge when working with halogenated compounds is to achieve this cleavage without affecting the carbon-halogen bonds. Fortunately, the carbon-fluorine (C-F) bonds on an aromatic ring are exceptionally strong and generally stable to the conditions required for Cbz removal, particularly catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis

The most prevalent and mildest method for Cbz deprotection is catalytic hydrogenolysis.[5][6] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

The mechanism involves:

-

Adsorption: The Cbz-protected peptide adsorbs onto the palladium surface.

-

C-O Bond Cleavage: Hydrogen atoms, also adsorbed on the catalyst surface, facilitate the reductive cleavage of the benzylic C-O bond.

-

Intermediate Formation: This cleavage releases toluene and an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine of the peptide.[7]

This process is highly efficient and clean, as the byproducts (toluene and CO₂) are volatile and easily removed.[8]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Using 2,3-Difluoro-L-Phenylalanine for High-Resolution ¹⁹F NMR Protein Studies

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of proteins at atomic resolution. While ¹H, ¹³C, and ¹⁵N NMR are foundational techniques, they can be challenging for larger proteins or complex biological systems. ¹⁹F NMR has emerged as a powerful, complementary method that offers unique advantages. The ¹⁹F nucleus is a spin-1/2 particle with 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive—83% that of the proton.[1][2] Crucially, fluorine is virtually absent from biological systems, providing a background-free signal that can be site-specifically installed into a protein of interest.[1]

The extreme sensitivity of the ¹⁹F chemical shift to its local electrostatic environment makes it an exquisite reporter of subtle conformational changes, ligand binding, and protein-protein interactions.[2][3] Among the various fluorinated probes, unnatural amino acids (UAAs) like fluorinated phenylalanines are particularly valuable as they closely mimic a natural residue, minimizing structural perturbation. This guide provides a comprehensive overview and detailed protocols for the use of a next-generation ¹⁹F NMR probe, 2,3-Difluoro-L-Phenylalanine (2,3-DFP) , for high-resolution protein studies. We will cover its synthesis, site-specific incorporation into proteins using genetic code expansion, and its application in ¹⁹F NMR experiments for researchers in structural biology and drug discovery.

Section 1: The ¹⁹F NMR Probe: 2,3-Difluoro-L-Phenylalanine (2,3-DFP)

The choice of a fluorinated probe is critical. While monofluorinated phenylalanines are widely used, the two fluorine atoms in 2,3-DFP provide a more nuanced and sensitive reporter. The distinct electronic environment of the ortho (F2) and meta (F3) fluorines can report on different aspects of their local environment, potentially resolving conformational states that might be ambiguous with a single probe.

1.1 Physicochemical Properties

2,3-Difluoro-L-Phenylalanine is a structural analog of L-phenylalanine. The introduction of two fluorine atoms onto the phenyl ring imparts unique properties that are advantageous for NMR studies without significantly altering the overall size and shape of the side chain.

| Property | Value / Description | Rationale for ¹⁹F NMR |

| Molecular Formula | C₉HⲉF₂NO₂ | - |

| Molecular Weight | 201.17 g/mol [4] | Minimal perturbation to protein mass. |

| Fluorine Nuclei | Two distinct ¹⁹F nuclei at positions 2 and 3. | Provides two reporter signals from a single residue, offering richer structural information. |

| Chemical Shift Range | ¹⁹F has a chemical shift range >400 ppm.[1] | Highly sensitive to changes in the local environment, leading to large, easily detectable peak shifts. |

| Bio-orthogonality | Fluorine is absent in natural proteins. | Results in a "background-free" NMR spectrum, where all signals originate from the incorporated probe.[2] |

1.2 Synthesis and Handling of 2,3-Difluoro-L-Phenylalanine

The synthesis of enantiopure 2,3-DFP typically involves multi-step organic synthesis. A common strategy is the asymmetric alkylation of a glycine-derived Schiff base with 2,3-difluorobenzyl bromide, followed by hydrolysis. For handling and purification, the amine group is often protected. A frequently used protecting group in amino acid synthesis is the benzyloxycarbonyl (Cbz) group.

Crucial Point: The Cbz group is a synthetic intermediate and must be removed before the amino acid can be used for biosynthetic incorporation into proteins. The cellular machinery for protein synthesis does not recognize N-terminally protected amino acids.

The general workflow for synthesis and preparation is as follows:

Protocol 1: Representative Cbz-Group Deprotection

This protocol describes catalytic hydrogenolysis, a common and efficient method for removing the Cbz protecting group.[5][6]

-

Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for lab scale) at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2,3-Difluoro-L-Phenylalanine. The product can be further purified by recrystallization if necessary.

Section 2: Site-Specific Incorporation of 2,3-DFP into Proteins

The most precise way to introduce a UAA like 2,3-DFP into a protein is through the expansion of the genetic code.[7] This technique hijacks the cell's translational machinery by reassigning a "blank" codon—typically the amber stop codon (TAG)—to encode the new amino acid.

2.1 Principle of Genetic Code Expansion

This process requires two key components delivered on a separate plasmid (e.g., pEVOL):

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges 2,3-DFP onto its partner tRNA. This aaRS must be "orthogonal," meaning it does not recognize any of the 20 canonical amino acids or endogenous tRNAs.[8] Synthetases derived from archaea, like Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or Methanosarcina pyrrolysyl-tRNA synthetase (PylRS), are common scaffolds for engineering.[9][10]

-

An Orthogonal Suppressor tRNA: A tRNA molecule, also orthogonal to the host system, whose anticodon is mutated to CUA to recognize the amber TAG codon on the mRNA.[7]

When these components are present in an E. coli expression host, along with the target gene containing a TAG codon at the desired position, the ribosome will insert 2,3-DFP at that site instead of terminating translation.

Sources

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 266360-59-2 | 2,3-Difluoro-D-phenylalanine - Synblock [synblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

solubility issues of Cbz-2,3-Difluoro-L-Phenylalanine in peptide synthesis

Technical Support Center: Peptide Chemistry Division Subject: Troubleshooting Solubility & Coupling of Cbz-2,3-Difluoro-L-Phenylalanine Ticket Priority: High (Blocking Synthesis) Responder: Senior Application Scientist, Peptide Technologies

Executive Summary

You are encountering solubility difficulties with N-Cbz-2,3-Difluoro-L-Phenylalanine (Cbz-2,3-F₂-Phe). This is a known, non-trivial challenge caused by the "Fluorine Effect."

While the Cbz (Carbobenzyloxy) group generally aids solubility in organic solvents compared to free amino acids, the 2,3-difluoro substitution on the phenyl ring creates a "Janus-faced" problem: it increases hydrophobicity while simultaneously enhancing intermolecular

This guide provides a root-cause analysis, a validated solubilization protocol, and specific troubleshooting steps for both Solid-Phase (SPPS) and Solution-Phase (LPPS) synthesis.

Part 1: The Physics of Insolubility (Root Cause)

To solve the problem, you must understand the molecular forces fighting you.

-

Dipole Alignment & Stacking: Native Phenylalanine interacts via edge-to-face

-stacking. However, the high electronegativity of fluorine at the 2 and 3 positions redistributes the electron density of the aromatic ring. This facilitates parallel-displaced stacking , where the rings stack like sheets of paper, held together by strong electrostatic attraction between the electron-poor fluorinated ring and electron-rich neighbors (or solvent dipoles). -

Lattice Energy: The Cbz group adds another aromatic system. The combination of the Cbz phenyl ring and the difluoro-phenyl ring creates a rigid, highly ordered crystal lattice with high melting energy. Standard solvents cannot easily overcome this lattice energy at room temperature.

-

Hydrophobic Collapse: In polar aprotic solvents (DMF/NMP), the fluorinated side chain acts as a "fluorous" domain, driving the molecules to aggregate to minimize solvent contact.

Part 2: Solvent Compatibility Matrix

Do not rely on single solvents. This molecule often requires a binary solvent system or chaotropic additives .

| Solvent / Additive | Compatibility | Technical Notes |

| DMF (Dimethylformamide) | Moderate | Standard solvent. Often insufficient alone for concentrations >0.1 M. |

| NMP (N-Methyl-2-pyrrolidone) | High | Recommended primary solvent. Disrupts aggregation better than DMF due to different dipole geometry. |

| DCM (Dichloromethane) | Low | Good for swelling polystyrene resins, but poor for dissolving this specific crystalline monomer. |

| DMSO (Dimethyl Sulfoxide) | High | Excellent solubilizer but difficult to remove; potential oxidant (Met/Cys sensitivity). Use only as a co-solvent (<10%). |

| LiCl (Lithium Chloride) | Additive | Critical. 0.4M LiCl in DMF/NMP disrupts hydrogen bond networks and |

| TFE (Trifluoroethanol) | Specialist | Fluorinated solvent.[1] "Like dissolves like." Can be used as a 10-20% co-solvent to solvate the fluorinated side chain. |

Part 3: The "Gradient Solubilization" Protocol

Do not simply dump the powder into DMF. Use this self-validating workflow to ensure complete dissolution without crashing out later.

Step-by-Step Methodology

-

Calculate Concentration: Aim for 0.2 M to 0.3 M . Do not attempt "super-saturated" concentrations (e.g., 0.5 M) typical of standard Fmoc-AA couplings.

-

The "Wetting" Step:

-

Place the Cbz-2,3-F₂-Phe powder in a dry vial.

-

Add NMP (not DMF) equal to 70% of your final target volume.

-

Why? NMP has superior solvating power for hydrophobic aromatics compared to DMF.

-

-

The "Chaotropic" Spike (If cloudy):

-

If the solution remains cloudy or contains visible crystals, add LiCl (pre-dissolved as a 2M stock in DMF) to reach a final concentration of 0.4 M .

-

Why? LiCl acts as a "structure breaker" for the intermolecular aggregates.

-

-

Thermal Activation:

-

Sonicate the vial at 40°C for 10-15 minutes.

-

Caution: Do not exceed 50°C to avoid premature decomposition of activated esters if coupling reagents are added later.

-

-

Visual Check:

-

Hold the vial against a light. If "shimmering" (Schlieren lines) or micro-crystals are visible, add 10% DMSO or 10% TFE dropwise until clear.

-

Workflow Visualization

Caption: Decision tree for solubilizing aggregation-prone fluorinated amino acids.

Part 4: Troubleshooting FAQs

Q1: The amino acid dissolved, but precipitated immediately upon adding the coupling reagent (HATU/HBTU). Why?

Answer: This is a "Salting Out" effect. Coupling reagents like HATU are salts (hexafluorophosphates). Adding them increases the ionic strength of the solution, which can force the hydrophobic Cbz-2,3-F₂-Phe out of solution.

-

Fix: Switch to DIC/Oxyma (carbodiimide chemistry). DIC is a liquid and Oxyma is organic; this system adds less ionic bulk than uronium salts (HATU/HBTU) and maintains better solubility for hydrophobic monomers.

Q2: I am seeing "Deletion Sequences" in my SPPS analysis after this residue.

Answer: Incomplete coupling due to steric bulk and aggregation. The 2,3-difluoro group creates steric hindrance near the reaction center, and the hydrophobicity prevents the reagents from penetrating the resin beads effectively.

-

Fix 1: Use microwave-assisted coupling (50°C for 10 min) if your resin allows.

-

Fix 2: Perform a double coupling . First coupling with DIC/Oxyma (2 hours), wash, then second coupling with HATU/HOAt (1 hour) in NMP.

Q3: Can I use this in automated synthesizers?

Answer: Use caution. If the solution sits in the autosampler vials for hours, it may crystallize and clog the needle.

-

Fix: Dissolve immediately before use. If the synthesizer allows, program a "mix" or "bubble" step prior to aspiration. Use NMP as the carrier solvent, not DMF.

Part 5: Mechanistic Visualization

Understanding the "Fluorine Zipper" effect helps explain why simple dilution fails.

Caption: The "Fluorine Zipper": 2,3-difluoro substitution aligns dipoles (Yellow) and increases hydrophobicity (Blue), driving the formation of insoluble aggregates.

References

-

Cockroft, S. L., et al. (2005). "Substituent Effects on Aromatic Stacking Interactions." Journal of the American Chemical Society, 127(2), 292–293. Link

- Establishes the electrostatic nature of fluorinated arom

-

Salwiczek, M., et al. (2012). "Fluorine in Peptide Engineering." Chemical Society Reviews, 41, 2135-2171. Link

- Comprehensive review on the solubility and aggregation properties of fluorin

-

Albericio, F., et al. (2018). "Green Solvents for Peptide Synthesis: NMP and its Alternatives." Green Chemistry, 20, 4211-4216. Link

- Validates NMP over DMF for aggreg

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455–2504. Link

- Authoritative source on Cbz (Z)

Sources

Technical Support Center: Cbz-2,3-Difluoro-L-Phenylalanine Deprotection

Subject: Troubleshooting & Protocol Optimization for Cbz Removal on Fluorinated Aromatics Ticket ID: CHEM-SUP-F2PHE-001 Support Level: Tier 3 (Senior Application Scientist)

⚠️ Critical Alert: The Hydrodefluorination Trap

Do not treat this as a standard Phenylalanine deprotection. The presence of fluorine atoms at the 2 and 3 positions (ortho/meta) creates a specific electronic environment that makes the Carbon-Fluorine (C-F) bond susceptible to cleavage (hydrodefluorination) under standard catalytic hydrogenation conditions (Pd/C + H₂).

-

The Risk: Standard 10% Pd/C with H₂ balloons often leads to 5–15% des-fluoro impurities (monofluoro-Phe or Phe). These impurities are structurally similar to your product, making chromatographic separation (HPLC/flash) extremely difficult and yield-destroying.

-

The Solution: You must either switch the cleavage mechanism (Acidolysis) or poison the catalyst (Selective Hydrogenation).

🛠️ Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific substrate constraints.

Figure 1: Strategic decision tree for selecting the deprotection method based on substrate complexity.

🔬 Protocol Modules

Method A: Acidolysis (HBr in Acetic Acid)

Status: ✅ Recommended | Risk Profile: Low Mechanism: Protonation of the carbamate oxygen followed by Sɴ2 attack by bromide ion. This method is non-reductive, meaning the C-F bonds are completely safe.

Reagents:

-

33% HBr in Acetic Acid (Commercial grade)

-

Diethyl Ether (Et₂O) for precipitation

Step-by-Step Protocol:

-

Preparation: Dissolve Cbz-2,3-F2-Phe (1.0 equiv) in minimal glacial acetic acid (approx. 2 mL per mmol).

-

Addition: Add 33% HBr/AcOH (5–10 equiv) dropwise at room temperature.

-

Monitoring: Stir for 1–2 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup (Precipitation):

-

Pour the reaction mixture slowly into a large excess of cold Diethyl Ether (10x volume).

-

The amine hydrobromide salt should precipitate as a white solid.

-

Filter and wash extensively with cold ether to remove benzyl bromide byproducts.

-

-

Free Basing (Optional): If the free amine is required, dissolve the salt in water, adjust pH to 9 with NaHCO₃, and extract with EtOAc.

Troubleshooting:

-

Issue: Product is an oil/gum instead of solid.

-

Fix: Triturate with hexanes/ether (1:1) and sonicate. If still oily, evaporate and use cold MTBE.

Method B: Lewis Acid Mediated (AlCl₃ / HFIP)

Status: 🧪 Modern Alternative | Risk Profile: Low Mechanism: Lewis-acid assisted cleavage. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) stabilizes the carbocation intermediates and solvates the complex, allowing mild cleavage at room temperature.

Reagents:

Step-by-Step Protocol:

-

Dissolution: Dissolve substrate (1.0 equiv) in HFIP/DCM (1:1 ratio, 0.1 M concentration).

-

Activation: Add AlCl₃ (3.0–5.0 equiv) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Observation: The solution may turn slight yellow/orange.

-

-

Quench: Carefully quench with saturated aqueous NaHCO₃ solution (gas evolution!).

-

Extraction: Extract with DCM or EtOAc. The aluminum salts can form an emulsion; use Rochelle’s salt (Potassium Sodium Tartrate) solution to break it if necessary.

Why use this? It spares acid-sensitive groups like tert-butyl esters that might survive this condition but would be cleaved by HBr.

Method C: Transfer Hydrogenation (The "Safe" Reduction)

Status: ⚠️ Conditional | Risk Profile: Moderate Mechanism: Uses a hydrogen donor (1,4-cyclohexadiene) instead of H₂ gas. This limits the saturation of the Pd surface with hydrogen, reducing the "aggressiveness" of the catalyst toward the aryl-fluorine bond.

Reagents:

Step-by-Step Protocol:

-

Setup: Dissolve substrate in MeOH (0.1 M) under Nitrogen/Argon.

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Donor Addition: Add 1,4-Cyclohexadiene (10 equiv) via syringe.

-

Reaction: Stir at room temperature.

-

Time: Usually faster than H₂ gas (30 min – 2 hours).

-

-

Filtration: Filter through a Celite pad to remove Pd/C.[5]

-

Purification: Evaporate solvent. The byproduct (benzene) and excess cyclohexadiene are volatile and removed in vacuo.

Critical Control: Do not heat above 40°C. Heat promotes C-F activation.

📊 Comparative Analysis of Methods

| Feature | Method A: HBr/AcOH | Method B: AlCl₃/HFIP | Method C: Transfer H₂ | Standard H₂/Pd (Avoid) |

| C-F Bond Integrity | 🛡️ Excellent | 🛡️ Excellent | ⚠️ Good | ❌ Poor |

| Reagent Cost | Low | High (HFIP) | Moderate | Low |

| Acid Sensitivity | Cleaves Boc/tBu | Tolerates tBu | Tolerates All | Tolerates All |

| Scalability | High (Kg scale) | Low/Med | Med | High |

| Byproducts | Benzyl Bromide | Benzyl Chloride | Toluene/Benzene | Toluene |

❓ Frequently Asked Questions (FAQ)

Q: I ran a standard hydrogenation (Pd/C, H2) and see a mass of M-18 in my LCMS. What is it? A: This is likely the des-fluoro impurity . The loss of Fluorine (Mass 19) + addition of Hydrogen (Mass 1) results in a net loss of 18 Da. This confirms hydrodefluorination has occurred. You cannot easily purify this. Discard and restart using Method A or B.

Q: Can I use Pd(OH)₂ (Pearlman's Catalyst) instead? A: Pd(OH)₂ is generally more active than Pd/C. While it is excellent for difficult deprotections, it increases the risk of defluorination. If you must use it, use Method C (Transfer Hydrogenation) rather than H₂ gas.

Q: My peptide has a Methionine (Met). Will HBr damage it? A: Yes, HBr can alkylate the sulfur in Methionine (forming S-benzyl sulfonium salts).

-

Fix: Add a scavenger like Dimethyl sulfide (DMS) or p-Cresol to the reaction mixture to intercept the benzyl bromide.

Q: Is the 2,3-difluoro ring stable to the HBr acid itself? A: Yes. Aryl-fluorine bonds are extremely stable to acid. They are labile to reduction (Pd/H₂) and strong nucleophiles (SNAr), but HBr is safe for the ring itself.

📚 References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[2][5][6] John Wiley & Sons.

-

Selective Defluorination Risks. Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.Organic Letters, 8(5), 987–990.

-

AlCl3/HFIP Methodology. Vinayagam, V., et al. (2024).[3][7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[1]Journal of Organic Chemistry, 89, 5665-5674.[3][7]

-

Transfer Hydrogenation Utility. Mandal, P. K., & McMurray, J. S. (2007).[4] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.Journal of Organic Chemistry, 72(17), 6599–6601.

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. total-synthesis.com [total-synthesis.com]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

Technical Support Center: Aggregation of Peptides Containing 2,3-Difluoro-L-Phenylalanine

Welcome to the technical support center for researchers working with peptides incorporating 2,3-Difluoro-L-Phenylalanine. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you navigate the unique challenges associated with the synthesis, handling, and study of these modified peptides. The introduction of fluorine atoms onto the phenyl ring of phenylalanine can significantly alter the physicochemical properties of a peptide, often leading to increased hydrophobicity and a higher propensity for aggregation.[1][2][3] This resource will equip you with the knowledge to anticipate and overcome these challenges in your research.

Troubleshooting Guide

This section addresses common problems encountered during the experimental workflow with peptides containing 2,3-Difluoro-L-Phenylalanine.

Problem 1: My peptide containing 2,3-Difluoro-L-Phenylalanine is insoluble or precipitates immediately upon dissolution.

-

Potential Causes:

-

Increased Hydrophobicity: The difluorination of the phenyl ring significantly increases the hydrophobicity of the amino acid, which can lead to poor solubility in aqueous buffers.[1]

-

Pre-existing "Seeds": The lyophilized peptide powder may already contain small aggregates or "seeds" that initiate rapid aggregation upon reconstitution.

-

Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.

-

-

Solutions & Methodologies:

-

pH Adjustment: Adjust the pH of your buffer to be at least one to two units away from the peptide's calculated isoelectric point (pI). This increases the net charge of the peptide, promoting electrostatic repulsion between molecules and improving solubility.

-

Organic Co-solvents: For initial solubilization, consider using a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN), followed by a gradual addition of the aqueous buffer. Always use high-purity, peptide-grade solvents.

-